5-(5-Formylpyridin-2-yl)furan-2-carboxylic acid
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Overview
Description
5-(5-Formylpyridin-2-yl)furan-2-carboxylic acid is a heterocyclic compound that contains both a pyridine and a furan ring. This compound is known for its unique structure, which includes a formyl group attached to the pyridine ring and a carboxylic acid group attached to the furan ring. It has a molecular weight of 217.18 g/mol and is often used in various scientific research applications due to its versatile chemical properties .
Preparation Methods
The synthesis of 5-(5-Formylpyridin-2-yl)furan-2-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the formation of the furan ring followed by the introduction of the pyridine ring. The reaction conditions often involve the use of catalysts and specific reagents to ensure the correct formation of the compound. Industrial production methods may vary, but they generally follow similar principles with optimizations for large-scale production .
Chemical Reactions Analysis
5-(5-Formylpyridin-2-yl)furan-2-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: This reaction can convert the formyl group into a carboxylic acid group.
Reduction: The formyl group can be reduced to an alcohol group.
Substitution: The compound can undergo substitution reactions where the formyl or carboxylic acid groups are replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
5-(5-Formylpyridin-2-yl)furan-2-carboxylic acid is utilized in a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 5-(5-Formylpyridin-2-yl)furan-2-carboxylic acid exerts its effects is not fully understood. it is believed to interact with various molecular targets and pathways within cells. The formyl and carboxylic acid groups are likely involved in these interactions, potentially affecting enzyme activity and cellular signaling pathways .
Comparison with Similar Compounds
5-(5-Formylpyridin-2-yl)furan-2-carboxylic acid can be compared to other similar compounds, such as:
2-Furoic acid: A simpler furan derivative with a carboxylic acid group.
5-Formyl-2-furancarboxylic acid: Similar structure but lacks the pyridine ring.
Pyridine-2-carboxylic acid: Contains a pyridine ring with a carboxylic acid group but lacks the furan ring.
Properties
IUPAC Name |
5-(5-formylpyridin-2-yl)furan-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7NO4/c13-6-7-1-2-8(12-5-7)9-3-4-10(16-9)11(14)15/h1-6H,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDJRPEQEENMNBR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C=O)C2=CC=C(O2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2137591-52-5 |
Source
|
Record name | 5-(5-formylpyridin-2-yl)furan-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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